molecular formula C16H24ClNO5 B5183361 N-[3-(4-chloro-2-methylphenoxy)propyl]butan-1-amine;oxalic acid

N-[3-(4-chloro-2-methylphenoxy)propyl]butan-1-amine;oxalic acid

Cat. No.: B5183361
M. Wt: 345.8 g/mol
InChI Key: JBBARKJIMVVRES-UHFFFAOYSA-N
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Description

N-[3-(4-chloro-2-methylphenoxy)propyl]butan-1-amine;oxalic acid is a compound that combines an amine with an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chloro-2-methylphenoxy)propyl]butan-1-amine typically involves the reaction of 4-chloro-2-methylphenol with 3-chloropropylamine under basic conditions to form the intermediate N-[3-(4-chloro-2-methylphenoxy)propyl]amine. This intermediate is then reacted with butan-1-amine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chloro-2-methylphenoxy)propyl]butan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[3-(4-chloro-2-methylphenoxy)propyl]butan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(4-chloro-2-methylphenoxy)propyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-chloro-2-methylphenoxy)propyl]butan-1-amine is unique due to its specific structural features and the presence of both an amine and oxalic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[3-(4-chloro-2-methylphenoxy)propyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO.C2H2O4/c1-3-4-8-16-9-5-10-17-14-7-6-13(15)11-12(14)2;3-1(4)2(5)6/h6-7,11,16H,3-5,8-10H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBARKJIMVVRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCOC1=C(C=C(C=C1)Cl)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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